![molecular formula C12H11F3N2O3 B3956730 5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone](/img/structure/B3956730.png)
5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone
Overview
Description
5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone, commonly referred to as NTTF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. NTTF is a potent inhibitor of the enzyme 15-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, which are involved in inflammation and other physiological processes. In
Mechanism of Action
NTTF exerts its pharmacological effects by inhibiting the activity of 15-lipoxygenase, an enzyme that catalyzes the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and play a crucial role in various physiological processes, including asthma, allergies, and cardiovascular diseases. By inhibiting the activity of 15-lipoxygenase, NTTF reduces the production of leukotrienes, thereby mitigating the inflammatory response.
Biochemical and Physiological Effects:
NTTF has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of 15-lipoxygenase in various cell types, including human monocytes, neutrophils, and platelets. In addition, NTTF has been shown to reduce the levels of leukotrienes in various tissues, including lung, liver, and brain. NTTF has also been found to exhibit antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of NTTF is its specificity for 15-lipoxygenase. Unlike other inhibitors of 15-lipoxygenase, such as zileuton, NTTF does not inhibit other lipoxygenase isoforms. This specificity makes NTTF a valuable tool for studying the role of 15-lipoxygenase in various physiological processes. However, one of the limitations of NTTF is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for research on NTTF. One area of interest is the development of NTTF analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the role of 15-lipoxygenase in various diseases and the potential therapeutic applications of NTTF in these conditions. Additionally, the development of novel drug delivery systems for NTTF could enhance its therapeutic potential. Overall, NTTF represents a promising avenue for the development of new therapies for a range of inflammatory and neurodegenerative diseases.
Scientific Research Applications
NTTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. NTTF has been found to be effective in treating various inflammatory conditions, including asthma, arthritis, and colitis. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, NTTF has been found to protect against neuronal damage in various models of neurodegenerative diseases.
properties
IUPAC Name |
5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-9(17(19)20)5-6-10(18)16-11/h1-4,9,11H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCIZWPTTFFJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



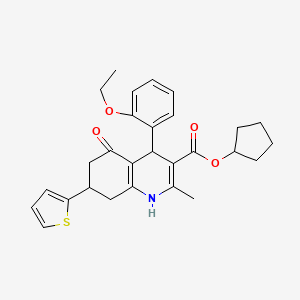
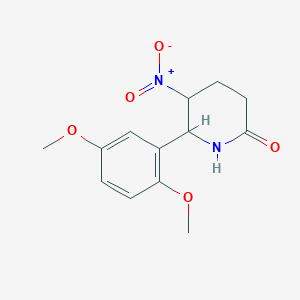
![ethyl 2-(1H-benzimidazol-2-ylthio)-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3956660.png)
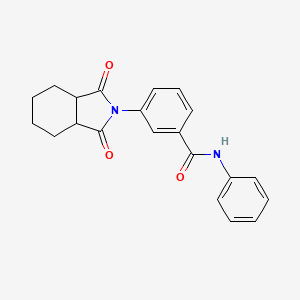
![2-(4-biphenylyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3956667.png)
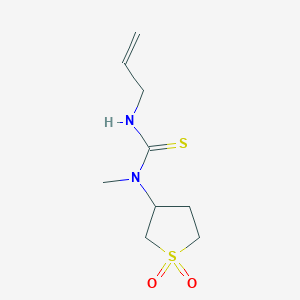
![2-(3,4-dimethylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956685.png)
![5-[4-(dimethylamino)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956691.png)


![4-(4-phenoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3956743.png)
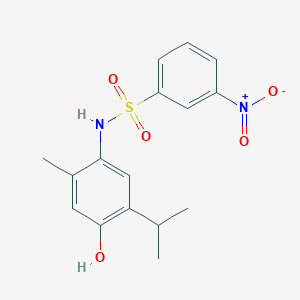
![(3-nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(phenyl)methanone](/img/structure/B3956754.png)
![5-(4-tert-butylphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3956759.png)